Benzyl mercaptan
Overview
Description
Benzyl mercaptan, also known as phenylmethanethiol, is an organosulfur compound with the chemical formula C₆H₅CH₂SH. It is a colorless liquid with a strong, unpleasant odor reminiscent of garlic or leeks. This compound is commonly used in organic synthesis and is found naturally in trace amounts in certain plants and foods, such as coffee and boxwood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl mercaptan can be synthesized through the reaction of benzyl chloride with thiourea. The initially formed isothiouronium salt is then subjected to alkaline hydrolysis to yield this compound . Another method involves the reaction of benzyl chloride with ammonium sulfhydrate under autogenous pressure in a closed reactor. The reaction is carried out in two stages: first, benzyl chloride is introduced into an aqueous solution of ammonium sulfhydrate at a temperature below 80°C, and then the reaction mixture is heated to a temperature ranging from 80 to 100°C .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with adjustments for scale and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl mercaptan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form benzyl disulfide.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: this compound is used for S-alkylation to give benzyl thioethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Alkyl halides are commonly used in S-alkylation reactions.
Major Products:
Oxidation: Benzyl disulfide.
Reduction: Benzyl alcohol.
Substitution: Benzyl thioethers.
Scientific Research Applications
Benzyl mercaptan has a wide range of applications in scientific research:
Biology: this compound is used to study the interactions of sulfur-containing compounds in biological systems.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug synthesis.
Mechanism of Action
Benzyl mercaptan exerts its effects primarily through its thiol group (-SH), which can participate in various chemical reactions. The thiol group is highly nucleophilic, allowing this compound to react with electrophiles and form thioethers. Additionally, the thiol group can undergo oxidation to form disulfides, which play a role in redox reactions and molecular interactions .
Comparison with Similar Compounds
Thiophenol (C₆H₅SH): Similar to benzyl mercaptan but with the thiol group directly attached to the benzene ring.
2-Phenylethanethiol (C₆H₅CH₂CH₂SH): Similar structure but with an additional methylene group between the benzene ring and the thiol group.
4-Methylbenzenethiol (C₆H₄CH₃SH): Similar to this compound but with a methyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form thioethers and disulfides makes it valuable in organic synthesis and industrial applications. Additionally, its presence in natural products and its role in contributing to the aroma of certain foods highlight its significance in both scientific research and everyday life .
Properties
IUPAC Name |
phenylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8S/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENWRTRMUIOCKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6026664 | |
Record name | Benzenemethanethiol | |
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Molecular Weight |
124.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream to white solid; [Hawley] Colorless liquid; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless or pale-straw-colored mobile liquid with repulsive garlic-like odour | |
Record name | Benzyl mercaptan | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
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Boiling Point |
194-195 °C, 194.00 to 195.00 °C. @ 760.00 mm Hg | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
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Flash Point |
158 °F (70 °C)(Closed cup) | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Solubility |
Slightly soluble in carbon tetrachloride; soluble in carbon disulfide; very soluble in ethanol and ether, insoluble in water; soluble in oils, 1 ml in 1 ml 95% alcohol (in ethanol) | |
Record name | BENZYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.058 at 20 °C, 1.050-1.058 | |
Record name | BENZYL MERCAPTAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Benzyl mercaptan | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/498/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
4.28 (Air= 1) | |
Record name | BENZYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
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Vapor Pressure |
0.47 [mmHg] | |
Record name | Benzyl mercaptan | |
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Color/Form |
Colorless liquid, Water-white, mobile liquid | |
CAS No. |
100-53-8, 16528-58-8 | |
Record name | Benzyl mercaptan | |
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Record name | Benzyl mercaptan | |
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Record name | BENZYL MERCAPTAN | |
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Record name | Benzenemethanethiol | |
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Record name | BENZYL MERCAPTAN | |
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Record name | BENZYL MERCAPTAN | |
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Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-30 °C | |
Record name | BENZYL MERCAPTAN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2105 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenylmethanethiol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029633 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Model | Template_relevance |
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